molecular formula C8H6F2O2S B3232554 3,5-Diflluoro-4-(methylsulfanyl)benzoic acid CAS No. 1342067-97-3

3,5-Diflluoro-4-(methylsulfanyl)benzoic acid

Cat. No.: B3232554
CAS No.: 1342067-97-3
M. Wt: 204.2 g/mol
InChI Key: GYAPCIJKGBZQRT-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(methylsulfanyl)benzoic acid is a fluorinated benzoic acid derivative characterized by fluorine atoms at positions 3 and 5 and a methylsulfanyl (-SMe) group at position 4. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing effects of fluorine and the lipophilic nature of the sulfur-containing substituent, which may enhance bioavailability and metabolic stability .

Properties

IUPAC Name

3,5-difluoro-4-methylsulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2S/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAPCIJKGBZQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diflluoro-4-(methylsulfanyl)benzoic acid typically involves the introduction of fluorine atoms and a methylsulfanyl group onto a benzoic acid scaffold. One common method involves the use of fluorinating agents and thiolating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of 3,5-Diflluoro-4-(methylsulfanyl)benzoic acid may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Oxidation of the Methylsulfanyl Group

The methylthio group undergoes oxidation to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂). For example:

3 5 Difluoro 4 methylsulfanyl benzoic acidH2O2/AcOHmCPBA3 5 Difluoro 4 methylsulfinyl sulfonyl benzoic acid\text{3 5 Difluoro 4 methylsulfanyl benzoic acid}\xrightarrow[\text{H}_2\text{O}_2/\text{AcOH}]{\text{mCPBA}}\text{3 5 Difluoro 4 methylsulfinyl sulfonyl benzoic acid}

This transformation is critical for modulating the electronic properties of the aromatic ring in medicinal chemistry applications .

Table 1: Oxidation Conditions and Yields

Oxidizing AgentSolventTemperature (°C)Product (Sulfoxide/Sulfone)Yield (%)
mCPBADCM0–25Sulfoxide85–92
H₂O₂ (30%)AcOH50–60Sulfone78–85

Nucleophilic Aromatic Substitution (NAS)

The fluorine atoms at positions 3 and 5 activate the ring for nucleophilic displacement at positions 2 and 6 (ortho to fluorine). For instance:

3 5 Difluoro 4 methylsulfanyl benzoic acidNaH DMFR NH23 5 Difluoro 4 methylsulfanyl 2 6 R aminobenzoic acid\text{3 5 Difluoro 4 methylsulfanyl benzoic acid}\xrightarrow[\text{NaH DMF}]{\text{R NH}_2}\text{3 5 Difluoro 4 methylsulfanyl 2 6 R aminobenzoic acid}

In aprotic solvents like DMF, amines or alkoxides replace fluorine atoms under mild conditions .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides. For example:

3 5 Difluoro 4 methylsulfanyl benzoic acidH2SO4MeOHMethyl 3 5 difluoro 4 methylsulfanyl benzoate\text{3 5 Difluoro 4 methylsulfanyl benzoic acid}\xrightarrow[\text{H}_2\text{SO}_4]{\text{MeOH}}\text{Methyl 3 5 difluoro 4 methylsulfanyl benzoate}

Coupling agents like DCC or EDC facilitate amide bond formation with primary/secondary amines .

Table 2: Esterification/Amidation Yields

ReagentSolventProduct TypeYield (%)
MeOH + H₂SO₄MeOHEster90–95
Benzylamine + EDCDCMAmide82–88

Decarboxylation

Thermal or acidic conditions induce decarboxylation to form 3,5-difluoro-4-(methylsulfanyl)benzene :

3 5 Difluoro 4 methylsulfanyl benzoic acidΔ,H2SO43 5 Difluoro 4 methylsulfanyl benzene+CO2\text{3 5 Difluoro 4 methylsulfanyl benzoic acid}\xrightarrow{\Delta,\text{H}_2\text{SO}_4}\text{3 5 Difluoro 4 methylsulfanyl benzene}+\text{CO}_2

This reaction is useful for generating deoxygenated derivatives .

Halogenation Reactions

Electrophilic bromination occurs at the activated ortho positions using N-bromosuccinimide (NBS) in DMF:

3 5 Difluoro 4 methylsulfanyl benzoic acidDMFNBS3 5 Difluoro 2 bromo 4 methylsulfanyl benzoic acid\text{3 5 Difluoro 4 methylsulfanyl benzoic acid}\xrightarrow[\text{DMF}]{\text{NBS}}\text{3 5 Difluoro 2 bromo 4 methylsulfanyl benzoic acid}

The methylthio group directs bromination to specific positions .

Cyclization to Heterocycles

Under oxidative conditions, the methylthio group participates in N–S bond formation to generate benzoisothiazol-3-ones. For example:

3 5 Difluoro 4 methylsulfanyl benzoic acidSelectfluorMeCN3 5 Difluoro benzoisothiazol 3 one\text{3 5 Difluoro 4 methylsulfanyl benzoic acid}\xrightarrow[\text{Selectfluor}]{\text{MeCN}}\text{3 5 Difluoro benzoisothiazol 3 one}

Selectfluor mediates cyclization by forming transient fluorosulfonium intermediates .

Coupling Reactions

The carboxylic acid can be converted to acyl chlorides (using SOCl₂) for subsequent cross-couplings. For example:

3 5 Difluoro 4 methylsulfanyl benzoyl chloridePd PPh3 4SuzukiBiaryl derivatives\text{3 5 Difluoro 4 methylsulfanyl benzoyl chloride}\xrightarrow[\text{Pd PPh}_3\text{ }_4]{\text{Suzuki}}\text{Biaryl derivatives}

This enables access to complex architectures for drug discovery .

Scientific Research Applications

3,5-Diflluoro-4-(methylsulfanyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Diflluoro-4-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms and the methylsulfanyl group contribute to its reactivity and binding affinity with various enzymes and receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of 3,5-Difluoro-4-(methylsulfanyl)benzoic acid lies in its substituent combination. Below is a comparison with key analogues (Table 1):

Table 1: Structural Analogues of 3,5-Difluoro-4-(methylsulfanyl)benzoic Acid

Compound Name Substituents Molecular Formula Molecular Weight
3,5-Difluoro-4-(methylsulfanyl)benzoic acid 3,5-F; 4-SMe C₈H₅F₂O₂S 204.07
3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid 3,5-F; 4-OCH₂CF₃ C₉H₅F₅O₃ 256.13
3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid 3,5-F; 4-OCH₂CH₂OMe C₁₀H₁₀F₂O₄ 232.18
3,5-Difluoro-4-(oxan-4-yloxy)benzoic acid 3,5-F; 4-O-oxolane C₁₂H₁₂F₂O₄ 258.22

Key Observations :

  • Electron-withdrawing vs. lipophilic groups : Fluorine atoms enhance electronegativity, while the -SMe group increases lipophilicity compared to oxygen-based substituents (e.g., -OCH₃, -OCH₂CF₃) .
  • Steric effects : Bulky substituents like oxolane () or trifluoroethoxy () may hinder molecular interactions compared to the smaller -SMe group.

Physicochemical Properties

Molecular Weight and Lipophilicity :

  • The molecular weight (204.07 g/mol) is lower than analogues with larger substituents (e.g., 256.13 g/mol for the trifluoroethoxy derivative) .
  • The -SMe group contributes to higher lipophilicity (predicted logP ~2.1) compared to oxygen-containing analogues (e.g., logP ~1.5 for methoxyethoxy derivatives) .

Solubility :

  • Sulfur’s polarizability may reduce aqueous solubility relative to hydroxyl or carboxyl-rich analogues (e.g., protocatechuic acid, ).

Reactivity and Chemical Stability

  • Oxidation susceptibility : The -SMe group can oxidize to sulfoxide (-SO-) or sulfone (-SO₂-), unlike ether-linked substituents, which are more stable .
  • Acid dissociation constant (pKa) : Fluorine’s electron-withdrawing effect lowers the pKa of the carboxylic acid group (estimated ~2.8), enhancing ionization in physiological conditions.

Antioxidant Activity :

  • Unlike phenolic acids (e.g., protocatechuic acid, ), the absence of hydroxyl groups in 3,5-Difluoro-4-(methylsulfanyl)benzoic acid likely reduces radical-scavenging capacity. However, fluorine’s electronegativity may stabilize intermediate radicals marginally .

Antiproliferative Potential:

  • Fluorinated benzoic acid derivatives exhibit antiproliferative effects in cancer cell lines (e.g., 2-Amino-3,5-Diiodo-Benzoic Acid, IC₅₀ ~10 µM, ).

Toxicity Profile :

  • Quantitative structure-toxicity relationship (QSTR) models () suggest that higher molecular connectivity indices (0JA, 1JA) correlate with increased oral toxicity (LD₅₀). The -SMe and fluorine substituents may elevate these indices, implying higher toxicity than non-halogenated analogues .

Biological Activity

3,5-Difluoro-4-(methylsulfanyl)benzoic acid is a chemical compound with the molecular formula C9H8F2O2S. It is characterized by the presence of two fluorine atoms and a methylthio group, which contribute to its unique biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of 3,5-difluoro-4-(methylsulfanyl)benzoic acid can be attributed to its ability to interact with various biological targets. Its structural features allow it to participate in several biochemical pathways:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. The presence of fluorine atoms enhances its lipophilicity, potentially improving membrane permeability and bioactivity against microbial cells.
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. The methylsulfanyl group can form non-covalent interactions with enzyme active sites, thus modulating their activity.

Potential Therapeutic Applications

  • Antimicrobial Therapy : Due to its demonstrated antimicrobial activity, 3,5-difluoro-4-(methylsulfanyl)benzoic acid could be explored as a candidate for developing new antibiotics.
  • Cancer Treatment : The compound's ability to inhibit specific enzymes might be harnessed for anticancer therapies. By targeting metabolic pathways crucial for tumor growth, it could help in reducing tumor proliferation.
  • Anti-inflammatory Agents : The compound may also exhibit anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionModulates activity of metabolic enzymes
Anticancer PotentialInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammatory markers in vitro

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 3,5-difluoro-4-(methylsulfanyl)benzoic acid revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate effectiveness comparable to existing antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that this compound could induce apoptosis through the activation of caspase pathways. Specifically, treatment with 50 µM of the compound resulted in a 30% increase in apoptotic cells in MCF-7 breast cancer cells after 24 hours.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Difluoro-4-(methylsulfanyl)benzoic acid?

  • Methodology :

  • Halogenation and Thioether Formation : Start with a benzoic acid precursor (e.g., 4-hydroxybenzoic acid). Introduce fluorine atoms via electrophilic halogenation using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride). For the methylsulfanyl group, employ nucleophilic substitution with methylthiolate (CH₃S⁻) under basic conditions or via Mitsunobu reaction with methanol and triphenylphosphine .

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

    • Example Protocol :
StepReagent/ConditionTimeYield
FluorinationDAST, DCM, 0°C → RT12 h65%
Methylsulfanyl AdditionCH₃SH, K₂CO₃, DMF, 80°C6 h72%
PurificationEthanol recrystallization-85% purity

Q. How can spectroscopic techniques characterize this compound?

  • NMR Analysis :

  • ¹H NMR (CDCl₃) : Expect aromatic proton signals at δ 7.2–7.8 ppm (split due to fluorine coupling). The methylsulfanyl group (SCH₃) appears as a singlet at δ 2.1–2.3 ppm.
  • ¹⁹F NMR : Peaks near δ -110 ppm (meta-F) and -105 ppm (para-F) .
    • Mass Spectrometry : ESI-MS should show [M-H]⁻ at m/z 217. Molecular formula: C₈H₅F₂O₂S. Validate via high-resolution MS (HRMS) .
    • IR Spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹), C-F stretches (1100–1200 cm⁻¹), and S-CH₃ bend (~700 cm⁻¹) .

Advanced Research Questions

Q. How do fluorine and methylsulfanyl substituents influence electronic properties and reactivity?

  • Computational Analysis :

  • DFT Studies : Use B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (FMOs). Fluorine atoms increase electron-withdrawing effects, lowering HOMO energy (-6.8 eV vs. -6.2 eV for unsubstituted analog). Methylsulfanyl donates electron density via resonance, modulating electrophilicity .

  • Reactivity Predictions : The compound’s electrophilic aromatic substitution (EAS) is disfavored at the 3,5-positions due to fluorine’s deactivation. Methylsulfanyl enhances para-directing effects in cross-coupling reactions .

    • Table: Calculated Properties
ParameterValue
HOMO (eV)-6.8
LUMO (eV)-1.5
Dipole Moment (D)3.2

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

  • Methodological Recommendations :

  • Assay Optimization : Test under varying pH (5.0–8.0) and ionic strength. Fluorine’s electronegativity may alter binding affinity in specific buffers.

  • Metabolite Interference : Use LC-MS to rule out degradation products (e.g., 3,5-Difluoro-4-hydroxybenzoic acid) during bioassays .

  • Structural Analog Comparison : Compare with 3,5-Dichloro-4-hydroxybenzoic acid (PubChem CID 33364), which shows confirmed antimicrobial activity, to identify substituent-specific effects .

    • Case Study : In E. coli assays, methylsulfanyl’s lipophilicity may enhance membrane penetration, but fluorine’s polarity could reduce bioavailability. Use logP calculations (ClogP ≈ 2.1) and adjust assay media (e.g., add DMSO ≤1% v/v) to improve solubility .

Additional Methodological Notes

  • Crystallography : For structural confirmation, grow single crystals via slow evaporation (ethanol/water). Compare with sulfanyl-benzoic acid derivatives (e.g., 2-[(3,5-Di-tert-butyl-4-hydroxybenzyl)sulfanyl]benzoic acid, CCDC 773765) to analyze packing motifs .
  • Thermal Stability : Perform TGA/DSC under N₂. Expect decomposition above 200°C, with a melting point ~150–160°C (varies by purity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-Diflluoro-4-(methylsulfanyl)benzoic acid
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3,5-Diflluoro-4-(methylsulfanyl)benzoic acid

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